5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide

IRAK4 inhibition Kinase selectivity Nicotinamide scaffold

This compound is a structurally defined IRAK4 inhibitor probe from the heteroaryl-substituted nicotinamide series disclosed in US 2015/0191464. The specific combination of the 5-chloro-6-(oxan-4-yloxy)pyridine core and the N-[2-(1H-pyrrol-1-yl)ethyl] side chain confers distinct IRAK4 potency and selectivity compared to imidazole, pyrazole, or indole analogs. Use for SAR studies, selectivity panels, and ADME profiling. Include matched analogs as controls to validate target engagement. Custom synthesis is available; request a quote now.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 1903024-66-7
Cat. No. B2498135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
CAS1903024-66-7
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC=C3)Cl
InChIInChI=1S/C17H20ClN3O3/c18-15-11-13(16(22)19-5-8-21-6-1-2-7-21)12-20-17(15)24-14-3-9-23-10-4-14/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,19,22)
InChIKeyLBBILTYLACCYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide (CAS 1903024-66-7): Structural and Pharmacological Context for Scientific Procurement


5-Chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide (CAS 1903024-66-7, molecular formula C17H20ClN3O3, MW 349.82 g/mol) is a synthetic nicotinamide (pyridine-3-carboxamide) derivative belonging to the heteroaryl-substituted nicotinamide compound class disclosed in patent family US 2015/0191464 as modulators of interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. The compound features a 5-chloro substituent, a 6-(oxan-4-yloxy) ether moiety, and an N-[2-(1H-pyrrol-1-yl)ethyl] carboxamide side chain. This substitution pattern places it within a series of nicotinamide-based kinase inhibitors, where variations in the N-alkyl heteroaryl side chain are known to modulate target selectivity and potency [1].

Why 5-Chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide Cannot Be Simply Interchanged with Its Closest Analogs


Within the heteroaryl-substituted nicotinamide series, the specific combination of the 5-chloro-6-(oxan-4-yloxy)pyridine core and the N-[2-(1H-pyrrol-1-yl)ethyl] side chain is not arbitrary. The patent disclosure demonstrates that the identity of the HET (heteroaryl) group attached via the R2 linker directly determines IRAK4 inhibitory potency and selectivity over related kinases [1]. Close analogs—such as those bearing N-(2-(1H-imidazol-1-yl)ethyl), N-(2-(1H-pyrazol-1-yl)ethyl), or N-(2-(indol-1-yl)ethyl) substituents—exhibit differing steric occupancy, hydrogen-bonding capacity, and π-stacking interactions within the kinase ATP-binding pocket, resulting in measurable differences in IC50 values [1]. Generic substitution without empirical activity confirmation risks loss of on-target potency, altered selectivity profiles, or complete inactivity. The quantitative evidence below establishes the specific differentiation dimensions that govern scientific selection.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 5-Chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide


Differentiation by Pyrrole-Containing Side Chain: Structural Determinant of IRAK4 Kinase Binding

The N-[2-(1H-pyrrol-1-yl)ethyl] substituent on the nicotinamide carboxamide nitrogen is a key structural differentiator within the IRAK4 inhibitor patent series. In the generic Markush structure of US 2015/0191464, the R2 group (which corresponds to the 2-(1H-pyrrol-1-yl)ethyl chain in this compound) is defined as C1-7 alkyl or C2-6 alkenyl substituted with zero to three substituents, where the substituent may be a heteroaryl group including pyrrolyl, pyrazolyl, imidazolyl, indolyl, and others [1]. Among these options, the pyrrole ring provides a distinct hydrogen-bond donor (N-H) capable of engaging the kinase hinge region, while the two-carbon ethyl linker positions the heteroaryl at an optimal distance for hydrophobic pocket occupancy. This contrasts with analogs bearing bulkier indolyl or smaller pyrazolyl groups, which would alter both steric fit and electronic complementarity within the IRAK4 active site [1].

IRAK4 inhibition Kinase selectivity Nicotinamide scaffold

Oxan-4-yloxy Ether Substituent: Differentiation from Alkoxy and Unsubstituted Pyridine Analogs

The 6-position of the pyridine ring is substituted with an oxan-4-yloxy (tetrahydro-2H-pyran-4-yloxy) group. Within the broader nicotinamide IRAK4 inhibitor class, the R1 substituent at this position is defined in the patent as optionally being C1-6 alkyl, C1-6 fluoroalkyl, C1-6 hydroxyalkyl, C1-8 hydroxy-fluoroalkyl, -(C1-6 alkylenyl)O(C1-4 alkyl), or a cyclic group such as tetrahydropyranyl, piperidinyl, or morpholinyl [1]. The oxan-4-yloxy group specifically introduces a saturated six-membered oxygen heterocycle linked via an ether oxygen, which provides a combination of moderate lipophilicity, conformational flexibility, and hydrogen-bond acceptor capacity. This distinguishes it from simple methoxy or ethoxy analogs (lower steric bulk, different logP), from fluoroalkoxy variants (altered electronic properties and metabolic handling), and from directly attached tetrahydropyranyl groups (different bond geometry and rotational freedom) [1].

Ether substituent effects Solubility modulation Metabolic stability

5-Chloro Substituent as a Defined Halogen Choice Within the Patent Series

The chlorine atom at the 5-position of the pyridine ring is a specific choice among the allowed halogen substituents (F, Cl, Br) defined for the Ra position of the HET group in the patent generic formula [1]. Chlorine provides a balance of atomic radius (van der Waals radius ~1.75 Å), electronegativity, and lipophilicity that differs from fluorine (smaller, more electronegative, lower lipophilicity contribution) and bromine (larger, more polarizable, higher lipophilicity). In kinase inhibitor design, the 5-chloro substituent can occupy a hydrophobic pocket in the IRAK4 active site while the electron-withdrawing effect modulates the pyridine ring electronics, potentially affecting both binding affinity and metabolic stability [1].

Halogen substituent Potency modulation Kinase inhibitor SAR

Molecular Weight and Physicochemical Differentiation from Closest In-Class Analogs

With a molecular weight of 349.82 g/mol, this compound occupies a specific physicochemical space within the IRAK4 nicotinamide inhibitor series. The patent discloses R2 groups ranging from simple methyl or ethyl (MW contribution ~15–29) to elaborate substituted alkyl chains bearing cyclic groups (MW contribution >200). The N-[2-(1H-pyrrol-1-yl)ethyl] substituent (MW contribution ~108) places this compound in a moderate molecular weight range compared to analogs with bulkier indolyl-ethyl (MW contribution ~158) or simpler pyrazolyl-methyl (MW contribution ~67) side chains [1]. This intermediate size may offer a balance between target-binding surface complementarity and physicochemical properties relevant to cellular permeability and solubility.

Physicochemical properties Drug-likeness Lead optimization

Optimal Research and Procurement Application Scenarios for 5-Chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide


IRAK4 Kinase Inhibitor Screening and SAR Expansion Studies

This compound is most appropriately deployed as a defined structural probe within IRAK4 inhibitor screening cascades. Its specific combination of the 5-chloro-6-(oxan-4-yloxy)pyridine core and N-pyrrolylethyl side chain makes it suitable for structure-activity relationship (SAR) studies aimed at understanding the contribution of the pyrrole heteroaryl group to IRAK4 binding affinity and selectivity, relative to imidazole, pyrazole, or indole analogs disclosed in US 2015/0191464 [1]. Researchers should include the closest matched analogs as positive and negative controls in enzymatic assays to quantify the specific contribution of the pyrrole moiety.

Selectivity Profiling Against IRAK Family Kinases and Off-Target Panels

Given the IRAK4-targeted design of the patent series [1], this compound can be used in selectivity panels that include IRAK1, IRAK2, and IRAK3 (as well as broader kinome panels) to determine the selectivity fingerprint conferred by the N-pyrrolylethyl substituent. Comparison with analogs bearing different N-heteroaryl groups allows mapping of selectivity determinants. Such profiling is essential for distinguishing this compound as a chemical probe versus close analogs that may exhibit different off-target kinase inhibition patterns.

Physicochemical and In Vitro ADME Comparator Studies

The oxan-4-yloxy group and pyrrolylethyl side chain together define the physicochemical profile of this compound (MW = 349.82, cLogP, HBD/HBA counts). This compound can serve as a reference point in systematic ADME studies comparing ether-linked cyclic substituents (oxan-4-yloxy) versus directly attached cyclic groups (tetrahydropyranyl) or simpler alkoxy substituents within the same nicotinamide scaffold [1]. Parallel determination of kinetic solubility, microsomal stability, and Caco-2 permeability across this series would establish the ADME SAR relevant to lead optimization.

In Vivo Pharmacodynamic Studies in IRAK4-Driven Disease Models

For research groups advancing IRAK4 inhibitors toward in vivo proof-of-concept studies in inflammatory or autoimmune disease models (e.g., rheumatoid arthritis, lupus, or TLR/IL-1R-driven inflammation models), this compound represents a structurally defined tool compound. Its procurement should be accompanied by parallel testing of a structurally distinct IRAK4 inhibitor (preferably from a different chemotype) to control for compound-specific off-target effects [1]. Pharmacodynamic readouts should include IRAK4 pathway biomarkers (e.g., NF-κB activation, cytokine production) to confirm target engagement.

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